molecular formula C15H12Cl2N4O2 B15085012 3,4-dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide

3,4-dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide

Cat. No.: B15085012
M. Wt: 351.2 g/mol
InChI Key: NMTJHTBCUTUKFY-DNTJNYDQSA-N
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Description

3,4-dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide is a complex organic compound characterized by its unique structure, which includes a dichlorobenzamide moiety and a pyridinylmethylidene hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide typically involves multiple steps, starting with the preparation of the dichlorobenzamide precursor. This precursor is then reacted with a hydrazine derivative to form the hydrazinyl intermediate. The final step involves the condensation of this intermediate with a pyridinylmethylidene compound under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the dichlorobenzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3,4-dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate
  • (Z)-2,3-dichloro-4-oxo-but-2-enoic acid

Uniqueness

Compared to similar compounds, 3,4-dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dichlorobenzamide moiety with a pyridinylmethylidene hydrazinyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H12Cl2N4O2

Molecular Weight

351.2 g/mol

IUPAC Name

3,4-dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C15H12Cl2N4O2/c16-12-2-1-11(7-13(12)17)15(23)19-9-14(22)21-20-8-10-3-5-18-6-4-10/h1-8H,9H2,(H,19,23)(H,21,22)/b20-8+

InChI Key

NMTJHTBCUTUKFY-DNTJNYDQSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(=O)NCC(=O)N/N=C/C2=CC=NC=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(=O)NN=CC2=CC=NC=C2)Cl)Cl

Origin of Product

United States

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